molecular formula C23H31N5O6 B15073174 Thalidomide-Piperazine-PEG2-NH2

Thalidomide-Piperazine-PEG2-NH2

Cat. No.: B15073174
M. Wt: 473.5 g/mol
InChI Key: VSAGRWITOVAPRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-Piperazine-PEG2-NH2 is synthesized by conjugating a thalidomide-based cereblon ligand with a piperazine-PEG2 linker . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the linker, followed by their conjugation under specific reaction conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and biological activity .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-Piperazine-PEG2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Thalidomide-Piperazine-PEG2-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool in chemical biology to study protein degradation and interactions.

    Biology: Employed in cellular and molecular biology research to investigate the ubiquitin-proteasome system and protein turnover.

    Medicine: Explored for its potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Utilized in the development of novel PROTACs for drug discovery and development.

Properties

Molecular Formula

C23H31N5O6

Molecular Weight

473.5 g/mol

IUPAC Name

5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C23H31N5O6/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30/h1-2,15,19H,3-14,24H2,(H,25,29,30)

InChI Key

VSAGRWITOVAPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN

Origin of Product

United States

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